4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
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Overview
Description
4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide typically involves the reaction of an indole derivative with a butanamide derivative under specific conditions. The reaction often requires the use of a catalyst and may involve multiple steps to achieve the desired product. For example, one common method involves the use of a base-promoted reaction to form the indole core, followed by the addition of the butanamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of specialized equipment and techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound with modified functional groups.
Scientific Research Applications
4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide include other indole derivatives such as:
- 3-(1H-indol-5-yl)-1,2,4-oxadiazole
- 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C22H23N3O2/c26-21(11-3-6-16-15-23-20-10-2-1-9-19(16)20)24-17-7-4-8-18(14-17)25-13-5-12-22(25)27/h1-2,4,7-10,14-15,23H,3,5-6,11-13H2,(H,24,26) |
InChI Key |
GQSROKFVGWLPJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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